molecular formula C12H16N2 B8359170 (1,7-Dimethyl-1H-indol-2-ylmethyl)methylamine

(1,7-Dimethyl-1H-indol-2-ylmethyl)methylamine

Cat. No. B8359170
M. Wt: 188.27 g/mol
InChI Key: CRONXLNQJRAXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,7-Dimethyl-1H-indol-2-ylmethyl)methylamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,7-Dimethyl-1H-indol-2-ylmethyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,7-Dimethyl-1H-indol-2-ylmethyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1,7-Dimethyl-1H-indol-2-ylmethyl)methylamine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(1,7-dimethylindol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C12H16N2/c1-9-5-4-6-10-7-11(8-13-2)14(3)12(9)10/h4-7,13H,8H2,1-3H3

InChI Key

CRONXLNQJRAXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)CNC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1,7-dimethyl-1H-indole-2-carbaldehyde (1.57 g, 9.06 mmol) was added a solution of 2 M solution of methylamine in methanol (30 mL) and the resulting mixture stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue taken up in ethanol (30 mL). The solution was cooled to 0° C. and then NaBH4 (0.34 g, 9.1 mmol) was added in one portion. The mixture was stirred overnight. Additional NaBH4 (0.18 g, 4.5 mmol) was added and the mixture was again stirred overnight. The mixture was concentrated under reduced pressure and the residue combined with 1 M NaOH (200 mL). The mixture was extracted with diethyl ether (3×150 mL). The combined organics were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound as a pale yellow oil (1.60 g, 94%): 1H NMR (300 MHz, CDCl3) δ 7.37 (d, J=7.8 Hz, 1H), 6.93-6.87 (m, 2H), 6.34 (s, 1H), 4.02 (s, 3H), 3.84 (s, 2H), 2.77 (s, 3H), 2.50 (s, 3H).
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1.57 g
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reactant
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solution
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30 mL
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0.34 g
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0.18 g
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Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 1,7-dimethylindole (2.85 g, 19.6 mmol) and TMEDA (3.3 mL, 21.6 mmol) in diethyl ether (30 mL) at −30° C. under N2 was added n-butyllithium (13.5 mL of a 1.6 M solution in hexanes, 21.6 mmol) dropwise. The resulting orange solution was heated to reflux for 1 h and then DMF (4.6 mL, 58.8 mmol) was added in one portion. The solution was stirred at room temperature overnight. Saturated aqueous NH4Cl solution was added and the mixture was then extracted with ethyl acetate (3×150 mL). The combined organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to provide an orange oil. Purification by flash column chromatography (silica gel, hexanes/ethyl acetate, 95:5) gave the title compound (1.57 g, 46%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 9.83 (s, 1H), 7.54 (d, J=7.8 Hz, 1H), 7.21 (s, 1H), 7.09-7.02 (m, 2H), 4.39 (s, 3H), 2.79 (s, 3H).
Quantity
2.85 g
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reactant
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3.3 mL
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solution
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0 (± 1) mol
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30 mL
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hexanes
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4.6 mL
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0 (± 1) mol
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Yield
46%

Synthesis routes and methods III

Procedure details

Sodium hydride (1.15 g, 28.7 mmol, 60% in mineral oil) was rinsed with hexanes and then suspended in DMF (20 mL). To this suspension was added 7-methylindole (2.5 g, 19 mmol) portionwise. Gas evolution was allowed to subside between additions. The resulting brown mixture was stirred at room temperature for 15 min and then CH3I (2.71 g, 95.5 mmol) was added in one portion. The exothermic reaction was cooled to 30° C. and stirred for 1 h. Saturated aqueous NH4Cl (10 mL) was added and the mixture was concentrated under reduced pressure. The residue was combined with water (100 mL) and the mixture was then extracted with diethyl ether (3×100 mL). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (2.85 g, quantitative) as a red-pink oil which crystallized upon vacuum drying: 1H NMR (300 MHz, CDCl3) δ 7.43 (d, J=7.6 Hz, 1H), 6.97-6.87 (m, 3H), 6.41 (d, J=3.1 Hz, 1H), 4.04 (s, 3H), 2.7 (s, 3H).
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1.15 g
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hexanes
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2.5 g
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2.71 g
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10 mL
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20 mL
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